2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one
Overview
Description
“2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one” is also known as BIRB 796 or Doramapimod . It is a high-affinity and selective p38 kinase inhibitor . It exhibits no significant inhibition on a panel of related kinases . It inhibits LPS-induced TNF α production in human PBMCs and whole blood .
Molecular Structure Analysis
The molecular weight of “this compound” is 527.66 . Its chemical name is N - [3- (1,1-Dimethylethyl)-1- (4-methylphenyl)-1 H -pyrazol-5-yl]- N '- [4- [2- (4-morpholinyl)ethoxy]-1-naphthalenyl]urea .
Chemical Reactions Analysis
As a p38 kinase inhibitor, “this compound” interacts with the p38 kinase to inhibit its activity . It also inhibits JNK2 α 2 and c-Raf-1 .
Physical and Chemical Properties Analysis
Scientific Research Applications
DNA-PK and PI3K Inhibition : Compounds derived from 2-morpholino-substituted-benzoxazines, including 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one, have been studied for their ability to inhibit DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K) isoforms. These compounds have shown potent and selective DNA-PK activity, which is crucial for cancer research and therapy (Morrison et al., 2014).
Anti-Cancer Activity : Another study focused on the synthesis of 6-aryl and 8-aryl substituted 1-3-benzoxazines, including derivatives of this compound. These compounds showed anti-proliferative activity against various cancer cell lines, indicating their potential as anti-cancer agents (Morrison et al., 2016).
Cannabinoid Receptor Interaction : Aminoalkylindoles (AAIs), including WIN-55212-2, a compound structurally related to this compound, have been studied for their ability to bind to cannabinoid receptors. High-resolution NMR and computer modeling studies of these compounds contribute to understanding their pharmacophoric requirements, which is valuable in drug design and the study of cannabinoid receptors (Xie et al., 1999).
Medicinal Chemistry : Research into the synthesis of benzoxazine derivatives, including this compound, has revealed their utility as building blocks in medicinal chemistry. They exhibit various biological activities and are valuable for synthesizing other medicinally important compounds (Prajapati et al., 2019).
Antiplatelet Activity : Certain 2-morpholino substituted benzoxazines have been prepared and tested for their effectiveness against ADP and collagen-induced platelet aggregation. This research is significant in developing new therapeutic agents for cardiovascular diseases (Pritchard et al., 2007).
Mechanism of Action
Properties
IUPAC Name |
2-morpholin-4-yl-8-naphthalen-1-yl-1,3-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21-19-10-4-9-18(17-8-3-6-15-5-1-2-7-16(15)17)20(19)27-22(23-21)24-11-13-26-14-12-24/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSONTPGVHUWDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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